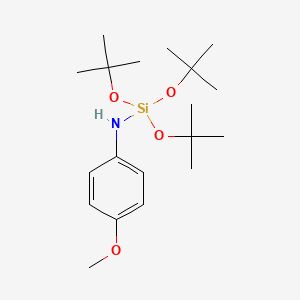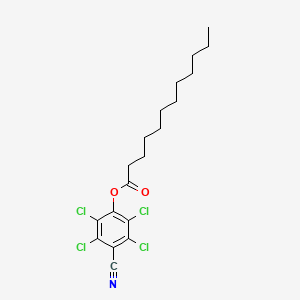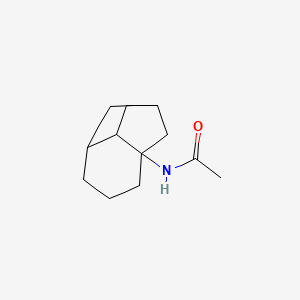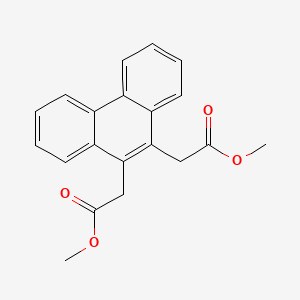
(5S)-5-Hydroxyhexanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5S)-5-Hydroxyhexanenitrile is an organic compound with the molecular formula C6H11NO It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-Hydroxyhexanenitrile typically involves the following steps:
Starting Material: The synthesis often begins with a suitable precursor such as a hexanenitrile derivative.
Hydroxylation: The introduction of the hydroxyl group (-OH) at the 5th position can be achieved through various hydroxylation reactions. Common reagents for this step include oxidizing agents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Chiral Resolution: To obtain the (5S) enantiomer, chiral resolution techniques such as chromatography or the use of chiral catalysts may be employed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydroxylation processes using continuous flow reactors to ensure consistent quality and yield. The use of biocatalysts, such as enzymes, can also be explored to achieve enantioselective synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(5S)-5-Hydroxyhexanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of primary amines
Substitution: Formation of alkyl halides
Aplicaciones Científicas De Investigación
(5S)-5-Hydroxyhexanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme-catalyzed reactions and metabolic pathways involving nitriles and hydroxyl groups.
Industry: Used in the production of fine chemicals and as a building block for various industrial processes.
Mecanismo De Acción
The mechanism of action of (5S)-5-Hydroxyhexanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(5R)-5-Hydroxyhexanenitrile: The enantiomer of (5S)-5-Hydroxyhexanenitrile, with similar chemical properties but different biological activity due to its chiral nature.
Hexanenitrile: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
5-Hydroxyhexanoic acid: Contains a carboxyl group instead of a nitrile group, leading to different chemical behavior and applications.
Uniqueness
This compound is unique due to its specific chiral configuration, which can result in distinct biological activity and reactivity compared to its enantiomer and other similar compounds. This makes it valuable in applications requiring high enantioselectivity and specific interactions with biological targets.
Propiedades
Número CAS |
65451-90-3 |
|---|---|
Fórmula molecular |
C6H11NO |
Peso molecular |
113.16 g/mol |
Nombre IUPAC |
(5S)-5-hydroxyhexanenitrile |
InChI |
InChI=1S/C6H11NO/c1-6(8)4-2-3-5-7/h6,8H,2-4H2,1H3/t6-/m0/s1 |
Clave InChI |
VVDWTZRKJFJCGU-LURJTMIESA-N |
SMILES isomérico |
C[C@@H](CCCC#N)O |
SMILES canónico |
CC(CCCC#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis(difluoromethyl)[bis(trifluoromethyl)]germane](/img/structure/B14470100.png)

![N-Cyano-N'-{2-[(2,3-dioxobutyl)sulfanyl]ethyl}-N''-methylguanidine](/img/structure/B14470120.png)







![6,7-Dihydro-3H,5H-[1,2,4]dithiazolo[4,3-a]pyrimidine-3-thione](/img/structure/B14470182.png)



